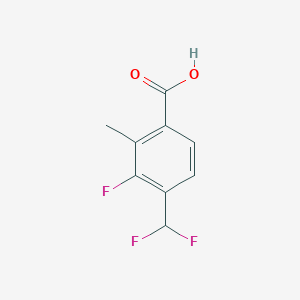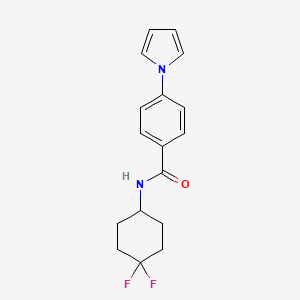
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide: is a synthetic organic compound that features a cyclohexyl ring substituted with two fluorine atoms, a pyrrole ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the 4,4-difluorocyclohexylamine: This can be achieved by fluorination of cyclohexylamine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid: This involves the reaction of 4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki coupling conditions.
Amide Bond Formation: The final step involves coupling the 4,4-difluorocyclohexylamine with 4-(1H-pyrrol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The pyrrole ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-(4-aminocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide.
Substitution: Formation of substituted cyclohexyl derivatives.
科学研究应用
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide:
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
作用机制
The mechanism by which N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects depends on its target application:
Molecular Targets: It may interact with specific receptors, enzymes, or proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its interaction with cellular components.
相似化合物的比较
Similar Compounds
N-(4-fluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with only one fluorine atom.
N-(4,4-difluorocyclohexyl)-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
- The presence of two fluorine atoms on the cyclohexyl ring and the pyrrole ring makes N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide unique in terms of its electronic properties and potential reactivity.
- The combination of these structural features may confer specific biological activity or material properties that are distinct from its analogs.
属性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)9-7-14(8-10-17)20-16(22)13-3-5-15(6-4-13)21-11-1-2-12-21/h1-6,11-12,14H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKHLIGOZWAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
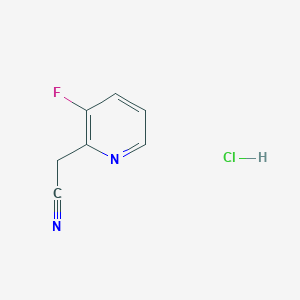
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)

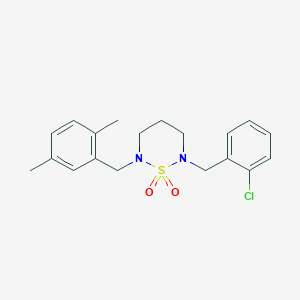
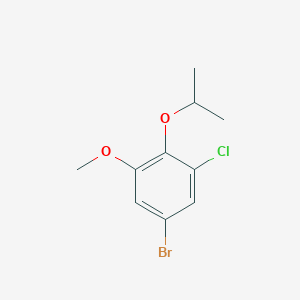
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)
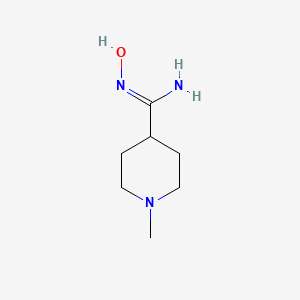
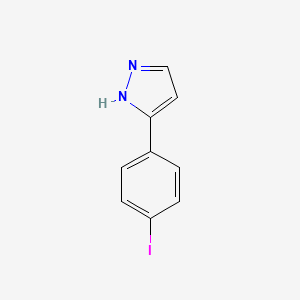
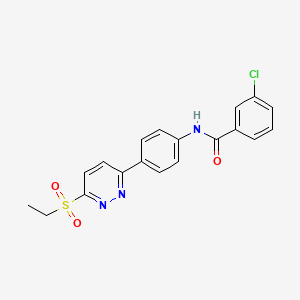
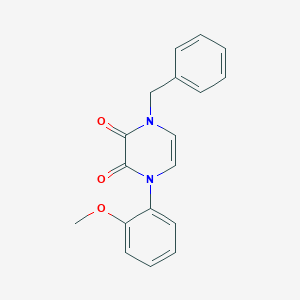
![Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2735107.png)
![(E)-3-(2-phenylcyclopenta[b]chromen-1-yl)prop-2-enal](/img/structure/B2735109.png)
